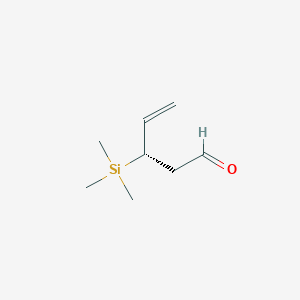
4-Pentenal, 3-(trimethylsilyl)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is an organic compound with the molecular formula C8H16OSi. It is characterized by the presence of an aldehyde group and a trimethylsilyl group attached to a pentenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- can be achieved through several methods. One common approach involves the reaction of 4-pentenal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Pentenal, 3-(trimethylsilyl)-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Pentenoic acid
Reduction: 4-Pentenol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Pentenal, 3-(trimethylsilyl)-, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenal, 3-(trimethylsilyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Pentenal: Lacks the trimethylsilyl group, making it less stable and reactive.
3-(Trimethylsilyl)propionaldehyde: Similar structure but with a shorter carbon chain.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-Pentenal, 3-(trimethylsilyl)-, (3S)- is unique due to the presence of both an aldehyde and a trimethylsilyl group, which confer distinct reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
167417-67-6 |
|---|---|
Molecular Formula |
C8H16OSi |
Molecular Weight |
156.30 g/mol |
IUPAC Name |
(3S)-3-trimethylsilylpent-4-enal |
InChI |
InChI=1S/C8H16OSi/c1-5-8(6-7-9)10(2,3)4/h5,7-8H,1,6H2,2-4H3/t8-/m1/s1 |
InChI Key |
VPRKOZRQXUJDIM-MRVPVSSYSA-N |
Isomeric SMILES |
C[Si](C)(C)[C@@H](CC=O)C=C |
Canonical SMILES |
C[Si](C)(C)C(CC=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















